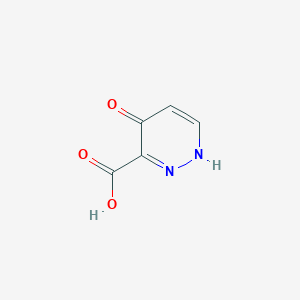
2-(cyclopropylamino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(cyclopropylamino)propan-1-ol” is a chemical compound with the CAS Number: 1179227-26-9 . It has a molecular weight of 115.18 and its IUPAC name is 2-(cyclopropylamino)-1-propanol . It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “2-(cyclopropylamino)propan-1-ol” is 1S/C6H13NO/c1-5(4-8)7-6-2-3-6/h5-8H,2-4H2,1H3 . This code provides a unique representation of the compound’s molecular structure. The compound consists of a cyclopropyl group attached to an amino group, which is further attached to a propan-1-ol group.Physical And Chemical Properties Analysis
As mentioned earlier, “2-(cyclopropylamino)propan-1-ol” is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .Safety and Hazards
The safety information for “2-(cyclopropylamino)propan-1-ol” indicates that it is classified under GHS05 and GHS07 . The signal word for this compound is "Danger" . Hazard statements include H314 and H335 , which indicate that the compound causes severe skin burns and eye damage, and may cause respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(cyclopropylamino)propan-1-ol involves the conversion of a cyclopropylamine to the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclopropylamine", "Propylene oxide", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclopropylamine is reacted with propylene oxide in the presence of sodium hydroxide to form 2-(cyclopropylamino)propan-1-ol.", "Step 2: The reaction mixture is then acidified with hydrochloric acid to protonate the amine group and form the hydrochloride salt of the product.", "Step 3: The hydrochloride salt is then isolated by filtration and washed with water to remove any impurities.", "Step 4: The salt is then dissolved in water and treated with sodium hydroxide to liberate the free base of the product.", "Step 5: The free base is extracted with an organic solvent such as diethyl ether or chloroform and dried over anhydrous sodium sulfate.", "Step 6: The solvent is then evaporated under reduced pressure to yield the pure product as a colorless oil." ] } | |
Numéro CAS |
1179227-26-9 |
Nom du produit |
2-(cyclopropylamino)propan-1-ol |
Formule moléculaire |
C6H13NO |
Poids moléculaire |
115.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




